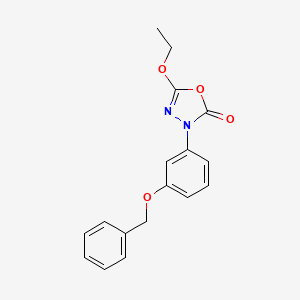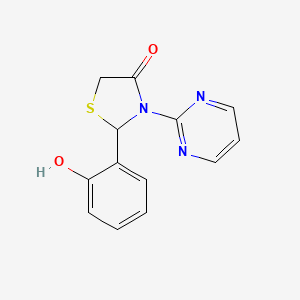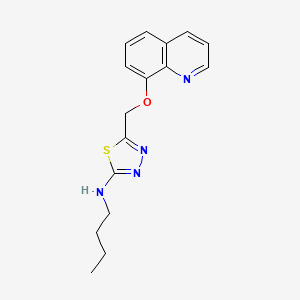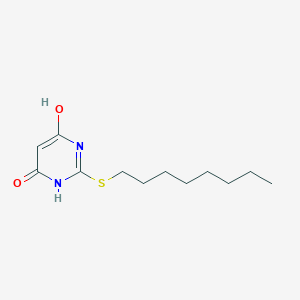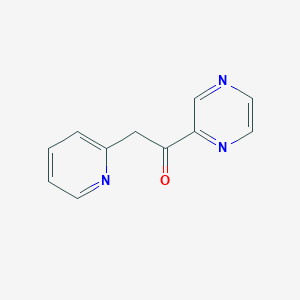
2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and phenylacetyl groups. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method involves the reaction of phenylhydrazine with benzoylacetone under acidic conditions to form the desired pyrazolone derivative . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenylacetyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized pyrazolones, reduced dihydropyrazolones, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: This compound shares a similar phenyl-substituted structure but differs in its heterocyclic core.
3,5-Diphenyl-4-aryl-1,2,4-triazoles: These compounds also have phenyl groups but are based on a triazole ring.
Uniqueness
2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
191846-88-5 |
|---|---|
Formule moléculaire |
C23H18N2O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2,5-diphenyl-4-(2-phenylacetyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H18N2O2/c26-20(16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)24-25(23(21)27)19-14-8-3-9-15-19/h1-15,21H,16H2 |
Clé InChI |
OGOROXKFJUOIAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


